6-Chloroguanosine

描述

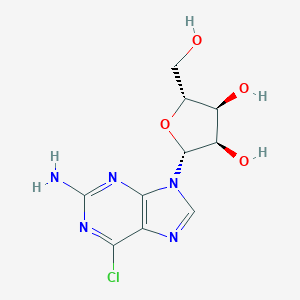

6-氯鸟嘌呤核苷: 是一种嘌呤核苷类似物,具体来说是卤代核苷。其特点是在鸟嘌呤碱基的第 6 位有一个氯原子,该氯原子连接到核糖上。 6-氯鸟嘌呤核苷的分子式为 C10H12ClN5O4,分子量为 301.69 g/mol 。由于其独特的化学性质和潜在的生物活性,该化合物主要用于科学研究。

准备方法

合成路线和反应条件: 6-氯鸟嘌呤核苷的合成通常涉及鸟苷的氯化最后一步涉及羟基的脱保护,得到 6-氯鸟嘌呤核苷 。

工业生产方法: 6-氯鸟嘌呤核苷的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化反应器和严格的质量控制措施,以确保最终产品的纯度和一致性 。

化学反应分析

反应类型: 6-氯鸟嘌呤核苷会发生多种化学反应,包括:

取代反应: 第 6 位的氯原子可以被其他亲核试剂取代。

氧化还原反应: 该化合物可以发生氧化还原反应,改变其化学结构和性质。

常用试剂和条件:

取代反应: 常用试剂包括胺和硫醇等亲核试剂。反应通常在温和条件下在极性溶剂中进行。

氧化还原反应: 常用试剂包括过氧化氢和硼氢化钠等。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以生成具有不同官能团的 6-氯鸟嘌呤核苷的各种衍生物 。

科学研究应用

Antiviral Therapeutics

One of the most promising applications of 6-Chloroguanosine is its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). Research indicates that this compound can inhibit HCV replication by interfering with the viral polymerase, an essential enzyme for the virus's life cycle. The inhibition of this enzyme disrupts the virus's ability to replicate its RNA, thereby preventing the production of new viral particles.

Case Study: HCV Inhibition

- Objective : To evaluate the efficacy of this compound against HCV.

- Method : In vitro assays demonstrated that this compound effectively reduced viral load by targeting HCV polymerase.

- Outcome : Results indicated a significant decrease in viral replication, supporting further exploration into its therapeutic potential.

Biochemical Research Tool

This compound serves as a valuable tool in nucleic acid biochemistry and molecular biology. Its structural similarity to natural nucleosides allows researchers to study its interactions with various biological macromolecules, including DNA and RNA. This compound aids in understanding nucleic acid metabolism and the mechanisms underlying mutagenesis.

Research Applications

- Nucleic Acid Structure Studies : Used to probe the structural dynamics of RNA and DNA.

- Mutagenesis Studies : Investigated for its role in inducing mutations during DNA replication processes .

Synthesis of Derivatives

The compound is also significant in synthetic chemistry as a precursor for various biologically active derivatives. For instance, it can be transformed into other chlorinated purines that exhibit different biological activities, including anticancer properties.

Synthesis Pathways

- 6-Chloropurine Derivatives : this compound can be used to synthesize 6-chloropurine, which has been linked to chemotherapeutic applications in treating leukemia .

- Enzymatic Production : Recent studies have demonstrated enzymatic pathways for synthesizing derivatives like 2-amino-6-chloropurine, which are useful in drug development .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and applications of this compound and related compounds:

| Compound Name | Chemical Formula | Key Applications |

|---|---|---|

| This compound | C10H12ClN5O4 | Antiviral research; nucleic acid studies |

| Guanosine | C10H13N5O5 | Natural nucleoside; essential for RNA synthesis |

| 6-Chloropurine | C5H5ClN4 | Intermediate for anticancer drugs |

| 2-Amino-6-chloropurine | C5H7ClN4 | Antiviral properties; precursor for other derivatives |

作用机制

6-氯鸟嘌呤核苷的作用机制涉及其掺入核酸中,在那里它可以干扰 DNA 和 RNA 的合成。这会导致细胞复制的抑制,并在某些细胞类型中诱导细胞凋亡。 该化合物靶向参与核酸代谢的特定酶,例如 DNA 聚合酶和核苷酸还原酶 。

相似化合物的比较

类似化合物:

6-氯鸟嘌呤: 与 6-氯鸟嘌呤核苷类似,但缺少核糖。

6-氯嘌呤: 一个更简单的类似物,只包含嘌呤碱基和氯原子。

6-硫鸟嘌呤: 在第 6 位包含硫原子而不是氯原子。

独特性: 6-氯鸟嘌呤核苷的独特性在于其特定的结构,包括氯取代的鸟嘌呤碱基和核糖。 这种组合赋予了独特的化学和生物学性质,使其在各种研究应用中具有价值 。

生物活性

6-Chloroguanosine is a modified nucleoside that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Synthesis

This compound is derived from guanosine, with a chlorine atom substituted at the 6-position of the purine ring. The synthesis of this compound can be achieved through various methods, including:

- C-6 Modification : A facile method for introducing substituents at the C-6 position of guanosine has been reported, allowing for the efficient synthesis of this compound derivatives .

- Palladium-Catalyzed Reactions : Recent advancements have demonstrated the use of palladium-catalyzed cross-coupling reactions to modify this compound, enhancing its versatility for further chemical transformations .

Biological Activity and Mechanisms

The biological activity of this compound has been investigated in various studies, revealing several mechanisms through which it exerts its effects:

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties by inhibiting viral replication. Its mechanism involves interference with nucleic acid synthesis in viruses, making it a candidate for antiviral drug development.

- Enzymatic Interactions : Enzymatic studies have shown that this compound is a substrate for certain nucleoside hydrolases, which can hydrolyze it to produce active metabolites. For instance, AgNH demonstrated significant activity towards 6-chloroguanine with a relative activity of 520% compared to adenine .

- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. It has been shown to inhibit DNA-stimulated ATPase activity and modulate topoisomerase II activity, leading to enhanced cytotoxicity against various cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that this compound analogs could enhance the efficacy of chemotherapeutic agents by acting as topoisomerase inhibitors in cancer models. These findings suggest that such compounds can be used to sensitize tumors to conventional therapies .

- Antimicrobial Properties : Another investigation revealed that derivatives of this compound exhibited antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other nucleoside analogs:

| Compound | Antiviral Activity | Cytotoxicity | Enzymatic Hydrolysis |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Guanosine | Low | Moderate | Moderate |

| Acyclovir | High | Low | Low |

| Azathioprine | Low | High | Moderate |

属性

IUPAC Name |

2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHPSZYRUHEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942041 | |

| Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34793-10-7, 2004-07-1 | |

| Record name | NSC125627 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。